2-Chloro-N-ethyl-5-fluoronicotinamide

説明

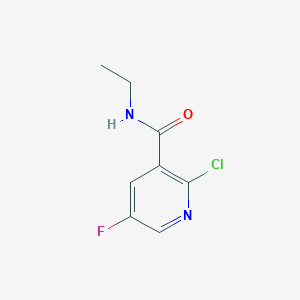

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-ethyl-5-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c1-2-11-8(13)6-3-5(10)4-12-7(6)9/h3-4H,2H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMWCYXVJQWUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N=CC(=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Chloro-N-ethyl-5-fluoronicotinamide chemical properties and synthesis

2-Chloro-N-ethyl-5-fluoronicotinamide: Chemical Properties, Synthesis, and Applications in Advanced Medicinal Chemistry

Executive Summary & Strategic Importance

In contemporary drug discovery, highly functionalized pyridine scaffolds serve as critical linchpins for the construction of complex aza-heterocycles. 2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0)[1] is a privileged building block characterized by its precise substitution pattern: an ortho-chlorine, a meta-fluorine, and a C3-carboxamide. This specific electronic topography makes it an indispensable intermediate for synthesizing advanced bicyclic systems, such as pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines. These bicyclic cores are the pharmacophoric foundations of several high-profile therapeutics, including the soluble guanylate cyclase (sGC) stimulator Vericiguat[2] and the influenza PB2 polymerase inhibitor Pimodivir (VX-787)[3].

Physicochemical Profiling

Understanding the baseline quantitative data of 2-chloro-N-ethyl-5-fluoronicotinamide is essential for predicting its behavior in both synthetic workflows and downstream pharmacokinetic modeling.

| Property | Value / Description |

| Chemical Name | 2-Chloro-N-ethyl-5-fluoronicotinamide |

| CAS Registry Number | 1694174-35-0[1] |

| Molecular Formula | C₈H₈ClFN₂O |

| Molecular Weight | 202.61 g/mol |

| SMILES String | O=C(NCC)C1=C(Cl)N=CC(F)=C1[1] |

| Electrophilic Core | C2 position (Highly activated for SNAr) |

| Appearance | White to off-white crystalline solid |

Mechanistic Rationale in Scaffold Design

As a Senior Application Scientist, it is crucial to look beyond the structure and understand the causality of why this specific substitution pattern is selected in medicinal chemistry:

-

The C5-Fluorine (Metabolic Shielding): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+R). In the C5 position, it lowers the pKa of adjacent protons and significantly reduces the HOMO/LUMO energy levels of the pyridine ring. Most importantly, it blocks Cytochrome P450-mediated oxidative metabolism at the highly vulnerable C5 position, thereby extending the biological half-life of the downstream drug[3].

-

The C2-Chlorine (SNAr Activation): The C2 position is rendered extremely electrophilic. The synergistic electron-withdrawing effects of the adjacent pyridine nitrogen, the para-fluorine, and the meta-carboxamide create a deep partial positive charge at C2. This makes the chlorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines or hydrazines[2].

-

The C3-Amide (Directing & Cyclization Group): The N-ethyl amide not only provides a tunable hydrogen bond donor/acceptor for target protein binding but also acts as an intramolecular electrophile for subsequent cyclization events to form bicyclic structures.

Self-Validating Synthesis Protocol

The synthesis of 2-chloro-N-ethyl-5-fluoronicotinamide from commercially available 2-chloro-5-fluoronicotinic acid requires careful control of activation energy to prevent degradation. The following protocol utilizes a Vilsmeier-Haack intermediate to ensure mild, room-temperature activation.

Step-by-Step Methodology

Step 1: Acid Chloride Activation

-

Preparation: Suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

-

Catalysis: Add a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF reacts with the subsequent addition of oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent. This avoids the need for harsh heating (often required with thionyl chloride), which can cause decarboxylation or side reactions[2].

-

-

Activation: Dropwise add oxalyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validating Step: The reaction progress is visually validated by the evolution of CO and CO₂ gases. The cessation of bubbling indicates the complete conversion to 2-chloro-5-fluoronicotinoyl chloride.

-

-

Concentration: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

Step 2: Amidation 5. Re-dissolution: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. 6. Acid Scavenging: Add triethylamine (Et₃N, 2.0 eq).

- Causality: Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct generated during amidation. Without Et₃N, the ethylamine would become protonated (forming an unreactive ammonium salt), stalling the reaction.

Nucleophilic Attack: Dropwise add ethylamine (2.0 M in THF, 1.5 eq). Stir for 1 hour at room temperature.

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the target compound.

Caption: Stepwise synthesis of 2-chloro-N-ethyl-5-fluoronicotinamide via acid chloride activation.Downstream Bicyclic Functionalization

The true utility of 2-chloro-N-ethyl-5-fluoronicotinamide lies in its capacity to undergo divergent cyclization.

-

Pyrazolo[3,4-b]pyridines: Reacting the C2-chlorine with hydrazine derivatives initiates an SNAr displacement. The resulting intermediate undergoes spontaneous or base-catalyzed intramolecular cyclization with the C3-amide (or a dehydrated nitrile derivative) to form the pyrazolo-pyridine core. This is the exact mechanistic pathway utilized to synthesize the sGC stimulator Vericiguat[2].

-

Imidazo[4,5-b]pyridines: Displacement of the C2-chlorine with a primary amine, followed by functionalization of the C3-amide (often via Curtius rearrangement of the parent acid to an isocyanate), yields the imidazopyridine scaffold essential for influenza PB2 inhibitors like VX-787[3].

Caption: Divergent cyclization pathways of 2-chloro-N-ethyl-5-fluoronicotinamide to bicyclic scaffolds.

Analytical Validation Standards

To ensure the integrity of the synthesized 2-chloro-N-ethyl-5-fluoronicotinamide, the following analytical benchmarks must be met:

-

LC-MS (ESI+): The theoretical exact mass is 202.03. The mass spectrum will display a distinct[M+H]⁺ peak at m/z 203.0, accompanied by a smaller peak at m/z 205.0 in a 3:1 ratio, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a triplet at ~1.2 ppm (3H, -CH₃) and a multiplet/quartet at ~3.5 ppm (2H, -CH₂-) corresponding to the N-ethyl group. The pyridine ring will show two highly deshielded aromatic protons with characteristic H-F scalar coupling (typically J ~ 8-10 Hz for ortho/meta coupling to fluorine).

Sources

solubility of 2-Chloro-N-ethyl-5-fluoronicotinamide in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-N-ethyl-5-fluoronicotinamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-N-ethyl-5-fluoronicotinamide, a substituted pyridine derivative of interest to researchers in synthetic chemistry and drug development. Recognizing the critical role of solubility in determining the viability of chemical compounds for various applications—from reaction kinetics to bioavailability—this document synthesizes theoretical principles with established experimental protocols. It offers a predictive solubility profile based on the molecule's structural attributes and the physicochemical properties of common laboratory solvents. Furthermore, this guide presents a detailed, field-proven methodology for the empirical determination of equilibrium solubility, ensuring that researchers can validate these predictions and generate reliable, reproducible data.

Introduction: The Imperative of Solubility

The journey of a chemical entity from laboratory synthesis to practical application is fundamentally governed by its physicochemical properties. Among these, solubility stands out as a cornerstone parameter. It dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization and chromatography, and is a critical determinant of a compound's behavior in biological systems. For professionals in drug discovery, poor aqueous solubility can terminate the development of an otherwise promising candidate.

1.1 Profile of 2-Chloro-N-ethyl-5-fluoronicotinamide

2-Chloro-N-ethyl-5-fluoronicotinamide is a halogenated nicotinamide derivative. Its structure, featuring a pyridine core substituted with chloro and fluoro groups and an N-ethylamido side chain, suggests a molecule of moderate polarity with potential for a range of intermolecular interactions. Such compounds are often valuable as intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. Understanding its solubility is the first step in unlocking its synthetic utility and potential applications.

1.2 The Foundational Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[1] This principle is a useful heuristic for making initial predictions about solubility. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions. This guide will explore how the specific functional groups of 2-Chloro-N-ethyl-5-fluoronicotinamide mediate these interactions.

Physicochemical Profile and Theoretical Solubility Analysis

A molecule's structure is the primary determinant of its solubility. By dissecting the functional groups of 2-Chloro-N-ethyl-5-fluoronicotinamide, we can anticipate its behavior in different solvent environments.

2.1 Molecular Structure Deconstruction

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor.

-

N-ethylamide Group (-CONHCH₂CH₃): This is a key functional group. The nitrogen-bound hydrogen is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This group imparts significant polarity.

-

Chloro and Fluoro Groups: These electron-withdrawing halogens influence the electronic distribution of the pyridine ring and increase the molecule's lipophilicity. The fluorine atom can also act as a weak hydrogen bond acceptor.

Based on these features, the molecule possesses both polar (amide, pyridine nitrogen) and nonpolar (aromatic ring, ethyl group, chlorine) characteristics, suggesting it will not be soluble at the extremes of the polarity spectrum but will favor solvents of intermediate to high polarity.

Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method

While theoretical predictions are valuable, empirical data is indispensable for scientific accuracy. The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] Its authority stems from allowing the system to reach a true energetic minimum, providing a stable and reproducible solubility value.[3]

3.1 Rationale for the Shake-Flask Protocol

The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid.[5] This ensures that the maximum amount of the compound has dissolved at a given temperature. The process is intentionally slow, often requiring 24 to 72 hours of agitation, to overcome any kinetic barriers to dissolution and ensure thermodynamic equilibrium is achieved.[4][5]

3.2 Detailed Experimental Protocol

This protocol outlines a self-validating system for generating high-quality solubility data.

Materials and Reagents:

-

2-Chloro-N-ethyl-5-fluoronicotinamide (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Chloro-N-ethyl-5-fluoronicotinamide to a pre-weighed glass vial. The excess should be visually apparent throughout the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-72 hours.[5] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the measured solubility has reached a plateau, thereby verifying equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle. For robust separation, centrifuge the vials at high speed.[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.[5] This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the solute is determined by comparing its peak area to a standard calibration curve generated from solutions of known concentrations.[5]

-

Data Reporting: Report the solubility in mass/volume units (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

3.3 Experimental Workflow Visualization

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Predictive Solubility Profile

In the absence of specific experimental data for 2-Chloro-N-ethyl-5-fluoronicotinamide, the following section provides a predictive analysis grounded in established chemical principles. These predictions serve as a well-founded starting point for experimental work.

4.1 Summary of Predicted Solubility in Common Lab Solvents

| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Qualitative Solubility | Rationale for Prediction |

| Water | Polar Protic | 80.1 | Low | The molecule's nonpolar regions (chloro, ethyl, aromatic ring) likely limit solubility despite H-bonding potential. |

| Methanol | Polar Protic | 33.0 | High | Excellent H-bond donor/acceptor. Polarity is well-matched to the solute. |

| Ethanol | Polar Protic | 24.5 | High | Similar to methanol, provides favorable H-bonding interactions. |

| Isopropanol | Polar Protic | 19.9 | Moderate | Increased alkyl character reduces polarity compared to methanol, slightly decreasing solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Highly polar solvent with strong H-bond accepting capability, effective at solvating the amide group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | Similar to DMSO, a strong polar aprotic solvent capable of disrupting solute-solute interactions. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. |

| Acetone | Polar Aprotic | 20.7 | Moderate to High | Good dipole moment, effective at dissolving moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | Lower polarity limits its ability to solvate the highly polar amide group effectively. |

| Dichloromethane (DCM) | Chlorinated | 9.1 | Moderate | Intermediate polarity makes it a versatile solvent capable of some dipole interactions.[6] |

| Toluene | Nonpolar | 2.4 | Low to Poor | Lacks the polarity and H-bonding ability to effectively solvate the polar functional groups. |

| Hexane | Nonpolar | 1.9 | Poor / Insoluble | Van der Waals forces are insufficient to overcome the strong solute-solute interactions of the crystalline solid. |

4.2 Visualization of Solute-Solvent Interactions

The dominant intermolecular forces dictate solubility. The following diagram illustrates the predicted primary interactions between 2-Chloro-N-ethyl-5-fluoronicotinamide and representative solvent classes.

Caption: Dominant intermolecular forces influencing solubility.

Practical Implications

-

For Synthesis: Solvents like DMF and DMSO are predicted to be excellent choices for reaction media, ensuring the compound remains in solution.

-

For Purification: For chromatographic purification, a solvent system of intermediate polarity, such as ethyl acetate/hexane or dichloromethane/methanol, would likely provide good separation. For crystallization, a binary solvent system could be effective, such as dissolving the compound in a "good" solvent (e.g., acetone) and then slowly adding a "poor" solvent (e.g., hexane) to induce precipitation.

-

For Formulation: The predicted low aqueous solubility suggests that for any biological application, formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems would be necessary.

Conclusion

2-Chloro-N-ethyl-5-fluoronicotinamide is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, and high solubility in polar protic solvents such as methanol and ethanol. Its solubility is expected to be moderate in solvents of intermediate polarity like acetone and dichloromethane, and poor in nonpolar solvents like hexane. This profile is a direct consequence of its molecular structure, which combines polar, hydrogen-bonding functional groups with nonpolar regions. While this guide provides a robust theoretical framework, it is imperative that these predictions are confirmed using the standardized equilibrium shake-flask method to generate the precise, reliable data required for rigorous scientific and development work.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Unknown. (2024). Solubility test for Organic Compounds.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. J Pharm Sci Emerg Drugs, 6(1).

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Biorelevant.com. Describes equilibrium solubility of a drug substance.

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.

- Glavinas, H., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed.

- Avdeef, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- University of Rochester. COMMON SOLVENT PROPERTIES.

- Ashcroft, J., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. American Chemical Society.

Sources

standardized experimental protocol for 2-Chloro-N-ethyl-5-fluoronicotinamide

Title: Standardized Experimental Protocol for 2-Chloro-N-ethyl-5-fluoronicotinamide: Handling, SNAr Derivatization, and Palladium-Catalyzed Cross-Coupling

Executive Summary

2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0)[1] is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and agrochemical development. The molecule features a highly electrophilic 2-chloro position, an inductively activating 5-fluoro group, and an N-ethyl carboxamide motif that frequently serves as a hydrogen bond donor/acceptor in kinase hinge-binding interactions. Because this compound serves as an intermediate rather than a final biological assay target, this application note provides a self-validating, step-by-step protocol guide for the two most critical chemical transformations of this scaffold: Nucleophilic Aromatic Substitution (SNAr)[2] and Suzuki-Miyaura cross-coupling[3].

Physicochemical Profiling & Mechanistic Rationale

| Property | Value |

| Chemical Name | 2-Chloro-N-ethyl-5-fluoronicotinamide |

| CAS Registry Number | 1694174-35-0[1] |

| Molecular Formula | C8H8ClFN2O |

| Molecular Weight | 202.61 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |

Mechanistic Rationale: The 2-chloro position of the pyridine ring is highly activated toward nucleophilic attack and oxidative addition. This electrophilicity is synergistically enhanced by the electron-withdrawing nature of the pyridine nitrogen, the inductive effect of the 5-fluoro substituent, and the electron-withdrawing 3-carboxamide group.

In SNAr reactions, the formation of the anionic Meisenheimer complex is the rate-determining step; the 5-fluoro group stabilizes this intermediate, significantly lowering the activation energy barrier and allowing reactions to proceed under milder conditions than unactivated arenes [4]. In palladium-catalyzed cross-couplings, the 2-chloropyridine motif readily undergoes oxidative addition. However, α-halo-N-heterocycles can form stable, catalytically inactive dimeric species with certain transition metals [5]. Therefore, selecting a bidentate ligand with an appropriate bite angle (e.g., dppf) is critical to drive transmetalation and prevent catalyst poisoning[6].

Experimental Workflow Visualization

Workflow diverging 2-Chloro-N-ethyl-5-fluoronicotinamide into SNAr and Suzuki-Miyaura products.

Standardized Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Synthesize 2-amino-N-ethyl-5-fluoronicotinamide derivatives via displacement of the 2-chloro leaving group[2].

-

Step 1: Reagent Preparation & Baseline IPC. Dissolve 2-Chloro-N-ethyl-5-fluoronicotinamide (1.0 equiv, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a 0.2 M concentration.

-

In-Process Control (IPC): Run baseline LC-MS to confirm the presence of the starting material (Expected m/z: 203.0 [M+H]+).

-

-

Step 2: Nucleophile and Base Addition. Add the primary or secondary amine nucleophile (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. As the SNAr reaction proceeds, HCl is generated. DIPEA neutralizes this byproduct, preventing the reaction pH from dropping and ensuring the amine nucleophile remains in its active, unprotonated state.

-

-

Step 3: Thermal Activation. Seal the reaction vessel and heat to 80–100 °C using an oil bath or microwave reactor.

-

Causality: While the 2-chloro position is highly activated, thermal energy is required to overcome the steric hindrance of the adjacent N-ethyl carboxamide group and reach the transition state of the Meisenheimer complex [7].

-

-

Step 4: IPC Monitoring. After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation: The protocol is self-validating if the m/z 203.0 peak area is <5% and the new product mass dominates the chromatogram.

-

-

Step 5: Workup & Isolation. Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP and DIPEA salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-N-ethyl-5-fluoronicotinamide derivatives via Pd-catalyzed C-C bond formation[3].

-

Step 1: Reagent Assembly. In a microwave vial, combine 2-Chloro-N-ethyl-5-fluoronicotinamide (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Step 2: Solvent Addition & Degassing (Critical Step). Add a 4:1 mixture of 1,4-Dioxane and H2O (0.15 M). Sparge the mixture with Argon for 10 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. The addition of water is crucial to dissolve the K2CO3 base, which activates the boronic acid by forming a reactive boronate complex, facilitating transmetalation.

-

-

Step 3: Catalyst Addition & Heating. Quickly add Pd(dppf)Cl2 (0.05 equiv), seal the vial, and heat to 90–100 °C for 12–18 hours.

-

Causality: The dppf ligand's wide bite angle forces the palladium center into a geometry that accelerates reductive elimination, preventing the formation of stable, inactive Pd-dimers often seen with 2-chloropyridines [5].

-

-

Step 4: IPC Monitoring.

-

Visual Validation: The reaction should transition from a yellow/orange suspension to a dark red/brown solution, indicating active Pd(0) cycling. If a black precipitate (Pd black) forms early, the catalyst has decomposed.

-

Analytical Validation: LC-MS must show complete consumption of the m/z 203.0 peak.

-

-

Step 5: Workup & Isolation. Filter the crude mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative outcomes and parameters for derivatizing 2-Chloro-N-ethyl-5-fluoronicotinamide using the standardized protocols above.

| Reaction Pathway | Reagent Class | Temp (°C) | Time (h) | Expected Yield (%) | Primary Byproducts |

| SNAr (Protocol A) | Primary Aliphatic Amines | 80 | 4 - 6 | 85 - 95 | Unreacted starting material |

| SNAr (Protocol A) | Secondary Amines | 100 | 8 - 12 | 70 - 85 | Trace hydrolysis product |

| Suzuki (Protocol B) | Electron-Rich Ar-B(OH)2 | 90 | 12 | 80 - 90 | Protodeboronation product |

| Suzuki (Protocol B) | Electron-Poor Ar-B(OH)2 | 100 | 18 | 65 - 80 | Homocoupled biaryl |

References

-

Bath University Research Portal. "Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition." ChemSusChem, 2015, 8(6), 1083-1087. URL:[Link]

-

ChemRxiv. "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." ChemRxiv, 2024. URL:[Link]

-

Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction." Chem. Commun., 2024, 60, 14284-14287. URL:[Link]

-

American Chemical Society. "Ether-Imidazolium Carbenes for Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides with Aryl/Heteroarylboron Reagents." Organic Letters, 2013, 15(11), 2716-2719. URL:[Link]

Sources

- 1. 1694174-35-0|2-Chloro-N-ethyl-5-fluoronicotinamide|BLD Pharm [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantitative Analysis of 2-Chloro-N-ethyl-5-fluoronicotinamide

Introduction

2-Chloro-N-ethyl-5-fluoronicotinamide is a substituted nicotinamide derivative of significant interest in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and precise quantification is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.[1] This document provides detailed application notes and validated protocols for the quantitative analysis of 2-Chloro-N-ethyl-5-fluoronicotinamide, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the requisite sensitivity, selectivity, and robustness for the reliable quantification of the target analyte in various matrices.

Principle Analytical Methodologies

The choice of analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the throughput needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds due to its high resolution, precision, and relatively low cost.[4] For 2-Chloro-N-ethyl-5-fluoronicotinamide, a reversed-phase HPLC method is recommended, which separates compounds based on their hydrophobicity.

Causality of Experimental Choices:

-

Reversed-Phase C18 Column: A C18 column is selected for its versatility and strong retention of moderately non-polar compounds like the target analyte.

-

Mobile Phase Composition: A mixture of acetonitrile (ACN) and water (or a suitable buffer) is a common mobile phase for reversed-phase chromatography. The organic modifier (ACN) is adjusted to achieve optimal retention and peak shape. A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[5]

-

UV Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of 2-Chloro-N-ethyl-5-fluoronicotinamide. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels in biological matrices, LC-MS/MS is the method of choice.[1][4] This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

Causality of Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules like nicotinamide derivatives, minimizing fragmentation in the ion source and preserving the molecular ion.

-

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and enhances the signal-to-noise ratio.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance

This protocol outlines a validated HPLC-UV method for the assay of 2-Chloro-N-ethyl-5-fluoronicotinamide in a bulk drug substance.

1. Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

2-Chloro-N-ethyl-5-fluoronicotinamide reference standard

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (typically around 260-280 nm for nicotinamides) |

3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution (e.g., 50 µg/mL): Accurately weigh a quantity of the bulk drug substance equivalent to about 25 mg of the analyte and dissolve it in a 500 mL volumetric flask with the mobile phase.

4. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][6]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| LOD & LOQ | Signal-to-Noise ratio of 3:1 and 10:1, respectively |

5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD%) of replicate injections | ≤ 2.0% |

Protocol 2: LC-MS/MS Method for Quantification in a Biological Matrix (e.g., Plasma)

This protocol describes a sensitive LC-MS/MS method for the quantification of 2-Chloro-N-ethyl-5-fluoronicotinamide in plasma, suitable for pharmacokinetic studies.

1. Instrumentation and Reagents:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

-

Drug-free plasma for calibration standards and quality controls.

2. LC and MS Conditions:

Liquid Chromatography:

| Parameter | Condition |

|---|---|

| Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (Tandem MS):

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of 2-Chloro-N-ethyl-5-fluoronicotinamide |

| Product Ion (Q3) | To be determined by infusion and product ion scan |

| Internal Standard MRM | Specific to the chosen internal standard |

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

4. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into drug-free plasma.

-

A typical calibration curve might range from 0.1 to 1000 ng/mL.

5. Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

Caption: Workflow for HPLC-UV quantitative analysis.

LC-MS/MS Analysis Workflow

Caption: Workflow for LC-MS/MS quantitative analysis in a biological matrix.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of system suitability tests ensures that the analytical instrumentation is performing correctly before any samples are analyzed. Furthermore, the use of an internal standard in the LC-MS/MS method corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results. The validation parameters outlined are based on internationally recognized guidelines, ensuring that the methods are reliable and reproducible.[2][7]

Conclusion

The quantitative analysis of 2-Chloro-N-ethyl-5-fluoronicotinamide can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method will depend on the specific application and required sensitivity. The protocols provided in this application note are robust starting points that can be adapted and optimized for specific laboratory conditions and sample matrices. Adherence to proper method validation and system suitability criteria is essential for generating high-quality, reliable data in a regulated environment.

References

-

International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

MDPI. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

-

Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

-

ResearchGate. Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. [Link]

-

World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

-

SIELC Technologies. Nicotinamide. [Link]

-

Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

-

ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. [Link]

Sources

- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. scispace.com [scispace.com]

- 4. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjarr.com [wjarr.com]

- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

Application Note: Advanced HPLC Method Development and Validation for 2-Chloro-N-ethyl-5-fluoronicotinamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Focus: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Physicochemical Rationale & Separation Strategy

Developing a stability-indicating HPLC method for 2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0)[1] requires moving beyond generic scouting gradients. The molecule presents a complex chromatographic profile due to three competing structural features:

-

The Pyridine Core: The electron-withdrawing nature of the chloro and fluoro groups at the 2- and 5-positions significantly depresses the pKa of the pyridine nitrogen. However, this nitrogen remains sufficiently basic to interact with unendcapped silanols on silica-based stationary phases, which is the primary cause of peak tailing in halogenated pyridines[2].

-

The N-ethyl Amide Moiety: This side chain introduces moderate polarity and acts as a hydrogen-bond donor/acceptor, necessitating a delicate balance of hydrophobic and polar retention mechanisms.

-

Halogen Hydrophobicity: The halogens increase the overall LogP, requiring a robust organic modifier for efficient elution.

The Causality of Method Choices

To counteract silanol interactions, we employ a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the pyridine ring to ensure a uniform ionization state, and it acts as a volatile ion-pairing agent that dynamically coats residual silanols.

For the organic modifier, Acetonitrile (ACN) is strictly preferred over Methanol. Because the N-ethyl amide moiety is susceptible to hydrogen bonding, protic solvents like Methanol can engage in competitive hydrogen bonding with the amide, leading to broader peaks. ACN, an aprotic solvent, minimizes these secondary interactions while providing superior mass transfer kinetics due to its lower viscosity[3].

Quality-by-Design (QbD) Method Development Workflow

We utilize a QbD approach to ensure the method is robust against minor fluctuations in pH, temperature, and flow rate[3]. The logical progression of this development is mapped below.

Caption: QbD-driven HPLC method development workflow for halogenated nicotinamides.

The Self-Validating Analytical Protocol

A robust analytical method must be self-aware. We embed a self-validating System Suitability Test (SST) loop directly into the sequence architecture. The system is programmed to inject a resolution mixture containing the target API and its primary synthetic precursor, 2-chloro-5-fluoronicotinic acid. If the critical resolution ( Rs ) falls below 2.0, or if the tailing factor ( Tf ) exceeds 1.5, the Chromatography Data System (CDS) automatically halts the sequence. This prevents the generation of out-of-specification (OOS) data due to transient column equilibration issues.

Caption: Self-validating HPLC sequence loop ensuring continuous data integrity.

Step-by-Step Experimental Methodology

Reagents and Materials

-

Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile.

-

Diluent: Water/Acetonitrile (50:50, v/v).

-

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent fully end-capped stationary phase.

Standard and Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Chloro-N-ethyl-5-fluoronicotinamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

-

Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

-

SST Resolution Mixture: Spike 10 mL of the Working Standard with 100 µL of a 100 µg/mL solution of 2-chloro-5-fluoronicotinic acid.

Chromatographic Conditions

Table 1: Optimized Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Curve | Rationale |

| 0.0 | 85 | 15 | Linear | Initial hold to focus polar impurities. |

| 2.0 | 85 | 15 | Isocratic | Stabilizes baseline prior to gradient. |

| 10.0 | 40 | 60 | Linear | Main elution window for the API. |

| 12.0 | 40 | 60 | Isocratic | Flushes highly retained hydrophobic degradants. |

| 12.1 | 85 | 15 | Step | Rapid return to initial conditions. |

| 16.0 | 85 | 15 | Isocratic | Column re-equilibration (minimum 5 column volumes). |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C (Controls thermodynamic retention and reduces backpressure).

-

Injection Volume: 10 µL

-

Detection: UV at 265 nm (Optimal wavelength for the halogenated pyridine chromophore).

System Suitability & Data Integrity

Before sample analysis proceeds, the system must autonomously verify the parameters outlined in Table 2.

Table 2: System Suitability Specifications (Self-Validation Criteria)

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( Rs ) | ≥2.0 | Ensures baseline separation from the closely eluting acid precursor. |

| Tailing Factor ( Tf ) | ≤1.5 | Confirms successful suppression of secondary silanol interactions. |

| %RSD of Area | ≤2.0% (n=6) | Validates injector precision and thermodynamic system stability. |

| Retention Time Drift | ≤1.0% | Verifies mobile phase mixing accuracy and pump consistency. |

Impurity Profiling & Forced Degradation

Under ICH Q2(R1) guidelines, the method was evaluated for its stability-indicating power. The table below summarizes the expected relative retention times (RRT) for the API and its primary degradants/impurities.

Table 3: Expected Retention Times and Impurity Profiling

| Analyte / Impurity | Expected RT (min) | RRT | Origin / Degradation Pathway |

| 2-Chloro-5-fluoronicotinic acid | 4.2 | 0.62 | Synthetic precursor / Base-catalyzed hydrolysis product. |

| Des-ethyl impurity | 5.5 | 0.81 | Synthetic byproduct (incomplete alkylation). |

| 2-Chloro-N-ethyl-5-fluoronicotinamide | 6.8 | 1.00 | Target API |

| Pyridine ring opening products | > 10.0 | > 1.47 | Oxidative degradation (Peroxide stress). |

References

-

Title: 1694174-35-0 | 2-Chloro-N-ethyl-5-fluoronicotinamide | BLD Pharm Source: bldpharm.com URL: 1

-

Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions Source: benchchem.com URL: 2

-

Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: nih.gov (PubMed) URL: 3

Sources

Technical Support Center: Optimizing In Vitro Concentrations of 2-Chloro-N-ethyl-5-fluoronicotinamide

Introduction

Welcome to the technical support guide for 2-Chloro-N-ethyl-5-fluoronicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vitro concentration of this novel compound. As a substituted nicotinamide, this molecule holds potential for influencing a range of biological pathways, and precise concentration determination is paramount for generating reproducible and meaningful data.

This guide moves beyond a simple checklist, delving into the causal relationships behind experimental design and troubleshooting. We will explore the critical steps of establishing a robust assay, from fundamental compound handling to interpreting complex cellular responses.

Part 1: Foundational Knowledge & Initial Considerations

Understanding the physicochemical properties of 2-Chloro-N-ethyl-5-fluoronicotinamide and its parent scaffold is the first step toward successful experimental design.

The Nicotinamide Scaffold: A Biologically Privileged Core

Nicotinamide is a form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are critical for hundreds of redox reactions in cellular metabolism. Derivatives of nicotinamide are known to interact with a variety of enzyme classes, making this a "privileged scaffold" in drug discovery.

The introduction of a chloro and a fluoro group, as in 2-Chloro-N-ethyl-5-fluoronicotinamide, can significantly alter the molecule's electronic properties, membrane permeability, and metabolic stability, potentially leading to novel biological activities.[1] For instance, the presence of a chloro atom can enhance the antimicrobial activity of acetamide molecules.[2] While the precise target of this specific derivative is not extensively documented, its structural similarity to other neonicotinoids suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) or other NAD+-dependent enzymes.[3]

Critical First Steps: Compound Handling and Preparation

The integrity of your experiment begins with the integrity of your compound. Improper handling can lead to degradation, precipitation, and inaccurate concentrations, confounding downstream results.

Question: My compound is a powder. How do I properly prepare a stock solution?

Answer: Proper solubilization and storage are critical for experimental consistency.[4]

-

Consult the Datasheet: Always begin with the manufacturer's product data sheet for information on solubility and recommended solvents.[4] The most common solvents for small molecules are dimethyl sulfoxide (DMSO), ethanol, or sterile water/PBS.[4]

-

Solvent Selection: For 2-Chloro-N-ethyl-5-fluoronicotinamide, a high-purity, anhydrous DMSO is the recommended starting solvent due to the typically high solubility of organic small molecules.

-

Preparing a High-Concentration Stock:

-

Weigh the compound accurately using a calibrated analytical balance.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of solvent added to your cell cultures.

-

Ensure complete dissolution. This can be aided by gentle vortexing or brief sonication. Visually inspect the solution against a light source to ensure no particulates are present.

-

-

Aliquoting and Storage:

Part 2: The Experimental Workflow for Concentration Optimization

A systematic, multi-stage approach is essential to identify the optimal concentration range, balancing efficacy with potential cytotoxicity.

Caption: A two-phase workflow for optimizing in vitro compound concentration.

Table 1: Recommended Starting Concentrations for Range-Finding

| Concentration Range | Purpose | Dilution Factor | Notes |

| 10 µM - 100 µM | High-Dose Effects | 2x or 3x | Often used to establish top of the curve and identify potential off-target toxicity.[7] |

| 100 nM - 10 µM | Efficacy Screening | 3x or 5x | The most common range for initial screening of novel compounds.[8] |

| 1 nM - 100 nM | High-Potency Detection | 5x or 10x | Important for identifying highly potent molecules that may be missed at higher concentrations. |

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vitro concentration optimization.

Issues with Compound & Reagents

Question: I'm not observing any biological effect, even at high concentrations. What could be wrong?

Answer: A lack of activity can stem from several sources related to the compound itself or the assay setup.[5]

-

Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.

-

Possible Cause 2: Insolubility in Media. Even if dissolved in DMSO, the compound may precipitate when diluted into aqueous cell culture media.

-

Solution: After diluting your compound into the final working concentration in media, visually inspect it for any cloudiness or precipitate. You can also centrifuge the media and check for a pellet. If solubility is an issue, consider using a solubilizing agent or reducing the final concentration.

-

-

Possible Cause 3: Insufficient Incubation Time. The compound may require a longer duration to exert its biological effects.

-

Solution: Run a time-course experiment, testing multiple endpoints (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific assay.[4]

-

Unexpected Cellular Responses

Question: I'm seeing high levels of cell death across all my tested concentrations. How do I troubleshoot this?

Answer: Widespread cytotoxicity can mask the specific effects of your compound and indicates a problem with either off-target toxicity or the experimental conditions.

-

Possible Cause 1: Solvent Toxicity. While DMSO is widely used, concentrations above 0.5% can be toxic to many cell lines.

-

Solution: Critically check your dilution calculations. Ensure the final concentration of DMSO in your culture wells is kept low, typically ≤ 0.1%.[6] Remember to include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) in every experiment.

-

-

Possible Cause 2: Off-Target Effects. At high concentrations, small molecules can have off-target effects that lead to general toxicity.[6]

-

Solution: Perform a dose-response curve specifically for cytotoxicity using an assay like MTT or CellTiter-Glo.[6] Compare this to the dose-response for your target of interest. The goal is to find a "therapeutic window"—a concentration range where you see target engagement without significant cell death.

-

-

Possible Cause 3: Unhealthy Cells. The cells used in the assay may have been unhealthy from the start.

Assay & Data Interpretation Problems

Question: My results are highly variable between replicate wells and experiments. What can I do to improve consistency?

Answer: High variability undermines the reliability of your data. The cause is often procedural.

Caption: A decision tree for troubleshooting high experimental variability.

-

Solution 1: Optimize Cell Seeding. Uneven cell distribution is a common cause of variability.[9] After plating, allow the microplate to sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly.

-

Solution 2: Mitigate Edge Effects. Evaporation from the outer wells of a 96-well plate can concentrate media components and your compound, leading to skewed results. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media to create a humidity barrier.[9]

-

Solution 3: Standardize Assay Conditions. Ensure that all reagents are from consistent sources and lot numbers.[10] Use calibrated pipettes and handle cells gently to avoid mechanical stress.[10] Standardize incubation times precisely, as even small differences can affect results, especially in kinetic assays.[9]

Part 4: Key Experimental Protocol

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11] The principle involves the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[11]

Materials:

-

Cells of interest

-

96-well clear-bottom tissue culture plates

-

2-Chloro-N-ethyl-5-fluoronicotinamide stock solution (in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of 2-Chloro-N-ethyl-5-fluoronicotinamide in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for untreated cells (vehicle control) and medium-only (blank).[11]

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot the % Viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

-

References

-

Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

-

Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

-

Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. Available at: [Link]

-

Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available at: [Link]

-

Bio-Rad. (2025, November 11). 10 Tips for Optimizing High-Throughput Flow Cytometry Assays. Bio-Radiations. Available at: [Link]

-

Institut Curie. Small molecules identification and optimization. Available at: [Link]

-

Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Available at: [Link]

-

Pishvaian, M. J., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available at: [Link]

-

Chan, K. (2017, February 1). Response to: Which concentrations-steps are the best for a series for screen in in vitro experiment. ResearchGate. Available at: [Link]

-

Weyermann, J., et al. (2005). An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays. ATLA: Alternatives to Laboratory Animals. Available at: [Link]

- Al-Ostoot, F. H., et al. (2021). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Journal of Receptors and Signal Transduction.

-

National Center for Biotechnology Information. 2-Chloro-5-fluoronicotinic acid. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. 2-chloro-N-ethylnicotinamide. PubChem Compound Database. Available at: [Link]

-

MilliporeSigma. Ethyl 5-chloro-2-fluoronicotinate. Available at: [Link]

-

Cimino, A. M., et al. (2021). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research International. Available at: [Link]

-

Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. Available at: [Link]

-

MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

-

de Farias, B. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Available at: [Link]

- Dow, M., et al. (2020).

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

da Silva, A. C. S., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. marinbio.com [marinbio.com]

- 10. biocompare.com [biocompare.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Assessing the Stability of 2-Chloro-N-ethyl-5-fluoronicotinamide in Biological Media

Welcome to the technical support guide for assessing the stability of 2-Chloro-N-ethyl-5-fluoronicotinamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and foundational knowledge to ensure the generation of robust and reliable stability data.

Section 1: Core Concepts in Compound Stability

1.1 Why In Vitro Stability Assessment is Critical

Before a compound can be effective in vivo, it must be sufficiently stable to reach its target. Early assessment of a compound's stability in biological matrices like plasma and liver microsomes is a cornerstone of drug discovery.[1] Unstable compounds may exhibit poor bioavailability and short half-lives, leading to misleading results in efficacy and safety studies.[2] Understanding the stability of 2-Chloro-N-ethyl-5-fluoronicotinamide helps predict its in vivo clearance, informs dose selection, and guides further chemical optimization.[3]

1.2 Predicted Degradation Pathways for 2-Chloro-N-ethyl-5-fluoronicotinamide

The structure of 2-Chloro-N-ethyl-5-fluoronicotinamide—featuring an amide bond and a halogenated pyridine ring—suggests two primary routes of metabolic degradation.

-

Amide Hydrolysis: The N-ethyl amide group is a potential target for hydrolytic enzymes, such as carboxylesterases and amidases, which are present in plasma and liver microsomes.[1][2][4] This cleavage would result in the formation of 2-chloro-5-fluoronicotinic acid and ethylamine. This is often a rapid metabolic pathway for compounds containing amide linkages.[1]

-

Oxidative Metabolism: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[3][5][6] Potential oxidative reactions include hydroxylation of the pyridine ring or N-dealkylation of the ethyl group. While the carbon-fluorine bond is generally strong, CYP-mediated oxidative defluorination is a known, albeit less common, metabolic pathway for fluorinated aromatic compounds.[7][8][9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which biological matrix should I start with, plasma or microsomes?

A: It depends on your objective.

-

Plasma Stability: Start here if you are concerned about hydrolysis by circulating enzymes.[1][2] Compounds with susceptible functional groups like esters or amides should always be tested in plasma.[2] A high instability in plasma often indicates a short in vivo half-life regardless of hepatic metabolism.

-

Microsomal Stability: This assay is essential for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes in the liver.[3][6][11] It is a key indicator of hepatic clearance, which is a major route of elimination for many drugs.[6]

Q2: Why is the addition of NADPH necessary for the microsomal stability assay?

A: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor for cytochrome P450 enzymes.[6][11] These enzymes require electrons to catalyze oxidative reactions, and NADPH provides the necessary reducing equivalents. Without NADPH, most CYP-mediated metabolism will not occur. Including a "minus cofactor" control is crucial to distinguish between CYP-mediated degradation and other instability factors like chemical degradation or metabolism by non-NADPH-dependent enzymes.[6]

Q3: What are the most common sources of variability in these assays?

A: Variability can arise from multiple sources. These include inconsistencies in microsome preparations between vendors or even batches, the age and handling of plasma, repeated freeze-thaw cycles of samples or reagents, and inaccuracies in pipetting, especially when preparing serial dilutions.[12][13] Using pooled plasma from multiple donors and well-characterized, quality-controlled microsomes can help minimize biological variability.[6]

Q4: My compound is poorly soluble. How does this affect the stability assay?

A: Poor aqueous solubility can lead to several issues. The compound may precipitate in the incubation buffer, reducing the actual concentration available to the enzymes and leading to an artificially low rate of metabolism.[12] It's crucial to ensure the final concentration of your organic solvent (typically DMSO) is low (e.g., ≤0.25%) to avoid precipitation and to not inhibit enzymatic activity.[2][6] If solubility is a major issue, you may need to test at a lower concentration.

Section 3: Experimental Protocols

These protocols represent standard industry practices and include self-validating controls.

3.1 Protocol: In Vitro Plasma Stability Assay

This protocol determines the stability of a compound in the presence of hydrolytic enzymes found in plasma.

Materials:

-

Test Compound Stock: 10 mM in DMSO

-

Control Compound Stock (e.g., Procaine for rapid hydrolysis, Warfarin for high stability): 10 mM in DMSO

-

Pooled Plasma (Human, Rat, or Mouse), thawed on ice

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS/MS analysis

-

96-well incubation plate and collection plates

-

Incubator set to 37°C

Procedure:

-

Prepare Compound Plate: Dilute the 10 mM stock of the test compound and control compounds to an intermediate concentration (e.g., 100 µM) in ACN or DMSO.

-

Initiate Reaction: In the incubation plate, add plasma. Pre-warm the plate at 37°C for 5-10 minutes.

-

To initiate the reaction, add a small volume of the intermediate compound stock to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.25%.[2]

-

Time Points: Immediately after adding the compound, remove an aliquot for the 0-minute time point and quench it by adding it to a collection plate containing cold ACN with internal standard.[2]

-

Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove aliquots and quench them in the same manner.[2][14]

-

Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.[15]

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining percentage of the parent compound.[3]

3.2 Protocol: In Vitro Liver Microsomal Stability Assay

This protocol evaluates metabolic stability mediated by enzymes in liver microsomes, primarily CYPs.

Materials:

-

Test Compound and Control Stocks (e.g., Verapamil for high clearance, Warfarin for low clearance): 10 mM in DMSO

-

Pooled Liver Microsomes (Human, Rat, or Mouse), 20 mg/mL stock, thawed on ice

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN) with a suitable internal standard (IS)

-

96-well plates, incubator shaker

Procedure:

-

Prepare Master Mix: In a tube on ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[6]

-

Set Up Incubation Plate: Add the master mix to wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM.

-

Control Wells: Include "minus cofactor" controls for each compound, where the NADPH regenerating system will be replaced with buffer.[6]

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with shaking.

-

Initiate Reaction: Add the NADPH regenerating system to all wells except the "minus cofactor" controls to start the reaction.

-

Time Points: Immediately take the 0-minute sample and quench in a collection plate containing cold ACN with IS. Continue incubation at 37°C, taking subsequent samples at specified time points (e.g., 5, 15, 30, 45 minutes).[6]

-

Sample Processing & Analysis: Follow steps 6 and 7 from the Plasma Stability protocol.

Section 4: Troubleshooting Guide

Problem 1: My compound disappears rapidly in the microsomal assay, even in the "minus cofactor" control.

-

Potential Cause 1: Chemical Instability. The compound may be unstable at the pH (7.4) and temperature (37°C) of the assay buffer.[16][17]

-

Solution: Test the compound's stability in buffer alone, without any microsomes or cofactors, under the same conditions. If it degrades, the issue is chemical, not metabolic.

-

-

Potential Cause 2: Non-NADPH-Dependent Enzymatic Degradation. Liver microsomes contain enzymes other than CYPs, such as UDP-glucuronosyltransferases (UGTs) or carboxylesterases, that do not require NADPH.[6] The amide bond of your compound is a prime suspect for hydrolysis by microsomal esterases/amidases.

-

Solution: Compare the degradation rate in the "minus cofactor" control to the buffer-only control. If degradation is faster with microsomes present (but without NADPH), it points to non-CYP enzymatic activity.

-

-

Potential Cause 3: Contamination. Contamination in the buffer or reagents could be a factor.

-

Solution: Prepare fresh reagents and use sterile equipment.

-

Problem 2: The recovery of my compound at the 0-minute time point is very low (<70%).

-

Potential Cause 1: Poor Solubility/Precipitation. The compound may be precipitating out of the solution upon addition to the aqueous buffer.

-

Solution: Visually inspect the wells for precipitation. Lower the compound concentration or slightly increase the co-solvent percentage (while ensuring it doesn't exceed levels that inhibit enzymes, typically <1%).

-

-

Potential Cause 2: Non-specific Binding. The compound may be binding to the plastic walls of the incubation plate.

-

Solution: Use low-binding polypropylene plates. You can also include a small amount of bovine serum albumin (BSA) in the buffer to reduce non-specific binding, but be aware this can also affect enzyme kinetics.

-

-

Potential Cause 3: Extremely Rapid Degradation. The compound could be so unstable that significant degradation occurs almost instantly.

-

Solution: Quench the 0-minute time point before adding the enzyme/plasma (i.e., add compound to the quench solution, then add the matrix). This provides a true 100% reference.

-

Problem 3: I am observing high variability between my replicates.

-

Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes of concentrated stocks, is a common culprit.

-

Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like plasma or microsomal stocks. Prepare master mixes to minimize well-to-well variability.

-

-

Potential Cause 2: Incomplete Mixing. Failure to adequately mix the contents of the wells after adding the compound or cofactor can lead to inconsistent reaction rates.

-

Solution: Gently vortex or shake the plate after each addition step and during incubation.

-

-

Potential Cause 3: Edge Effects. Wells on the outer edges of a 96-well plate can experience different evaporation rates and temperature fluctuations.

-

Solution: Avoid using the outer wells for samples. Fill them with buffer or water to create a humidity barrier.

-

Section 5: Data Analysis and Interpretation

5.1 Calculating Key Parameters

The primary data output is the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the Data: Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be eliminated.

-

Formula: t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): This represents the rate of metabolism in the in vitro system.

-

Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[5]

-

5.2 Sample Data Presentation

Quantitative stability data should be summarized in a clear, tabular format.

| Compound | Matrix | t½ (min) | % Remaining at 60 min | CLint (µL/min/mg protein) |

| 2-Chloro-N-ethyl-5-fluoronicotinamide | Human Plasma | >120 | 95.2% | N/A |

| 2-Chloro-N-ethyl-5-fluoronicotinamide | Human Liver Microsomes | 45.8 | 29.5% | 30.3 |

| Warfarin (Control) | Human Liver Microsomes | >120 | 91.5% | <5.0 |

| Verapamil (Control) | Human Liver Microsomes | 12.5 | <5% | 110.9 |

Section 6: Visualizing Workflows and Pathways

Diagrams help clarify complex processes and relationships.

Caption: General experimental workflow for in vitro stability assays.

Caption: Potential metabolic pathways for 2-Chloro-N-ethyl-5-fluoronicotinamide.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

-

Li, W., & Zhang, J. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Therapeutic Drug Monitoring, 31(2), 249-259. Retrieved from [Link]

-

Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 29(70), e202302196. Retrieved from [Link]

-

Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

-

University of Manchester. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Therapeutic Drug Monitoring, 31(2), 249-259. Retrieved from [Link]

-

Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition, 62(51), e202312678. Retrieved from [Link]

-

Brown, J. A., & Page, B. D. G. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular Pharmacology, 168, 108380. Retrieved from [Link]

-